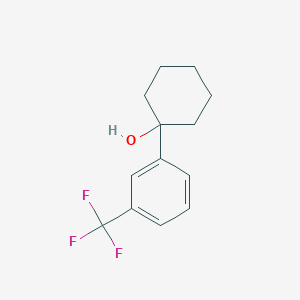
1-(3-(Trifluoromethyl)phenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)phenyl)cyclohexanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the intermediate compound under hydrogen gas. This method is advantageous for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-(Trifluoromethyl)phenyl)cyclohexanone.
Reduction: Various cyclohexanol derivatives.
Substitution: Substituted phenylcyclohexanol compounds.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)cyclohexanol
- 1-(2-(Trifluoromethyl)phenyl)cyclohexanol
- 1-(3-(Trifluoromethyl)phenyl)ethanol
Comparison: 1-(3-(Trifluoromethyl)phenyl)cyclohexanol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Properties
CAS No. |
60652-07-5 |
|---|---|
Molecular Formula |
C13H15F3O |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12/h4-6,9,17H,1-3,7-8H2 |
InChI Key |
YJXZDEIPGGURIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















